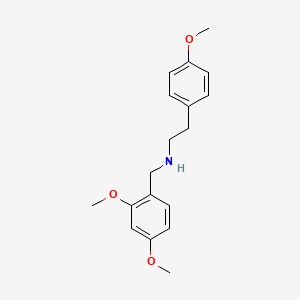

N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE

CAS No.:

Cat. No.: VC9793331

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO3 |

|---|---|

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)12-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |

| Standard InChI Key | PKPPAHWIYZWJMB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central nitrogen atom bonded to two distinct aromatic moieties (Figure 1):

-

2,4-Dimethoxybenzyl group: A benzyl ring with methoxy (-OCH₃) substituents at the 2- and 4-positions. These electron-donating groups enhance the ring’s electron density, affecting reactivity in electrophilic substitution reactions .

-

4-Methoxyphenethyl group: A phenethyl chain (a benzene ring linked via a two-carbon chain) with a methoxy group at the 4-position. The ethyl spacer increases conformational flexibility compared to benzyl derivatives .

The molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 315.41 g/mol. The methoxy groups contribute to significant lipophilicity (calculated logP ≈ 3.2), suggesting moderate blood-brain barrier permeability if used pharmacologically .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous structures provide benchmarks:

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and aliphatic protons from the phenethyl chain (δ 2.5–3.0 ppm) .

-

MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H]⁺, with fragmentation patterns reflecting cleavage of the benzylic and phenethyl C-N bonds.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two precursors (Figure 2):

-

2,4-Dimethoxybenzylamine: Synthesized via reductive amination of 2,4-dimethoxybenzaldehyde .

-

4-Methoxyphenethyl bromide: Prepared by bromination of 4-methoxyphenethyl alcohol .

Coupling these precursors via nucleophilic substitution or reductive amination forms the target molecule.

Preparation of 2,4-Dimethoxybenzylamine

-

Aldehyde Protection: 2,4-Dimethoxybenzaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2,4-dimethoxybenzylamine via reductive amination .

-

Purification: The amine is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >90% purity .

Synthesis of 4-Methoxyphenethyl Bromide

-

Bromination: 4-Methoxyphenethyl alcohol reacts with phosphorus tribromide (PBr₃) in dichloromethane at 0°C, producing the bromide in 85% yield .

-

Quenching: Excess PBr₃ is neutralized with aqueous NaHCO₃, followed by extraction with diethyl ether .

Coupling Reaction

-

N-Alkylation: 2,4-Dimethoxybenzylamine (1 equiv) and 4-methoxyphenethyl bromide (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2 equiv) for 12 hours .

-

Workup: The mixture is filtered, concentrated, and purified via flash chromatography (yield: 70–75%) .

Alternative Route – Reductive Amination:

A one-pot approach employs 2,4-dimethoxybenzaldehyde and 4-methoxyphenethylamine with NaBH₃CN in methanol. This method avoids bromide handling but yields a mixture requiring chiral separation .

Stability and Reactivity

Thermal and Chemical Stability

The compound’s stability under various conditions is inferred from analogs:

| Condition | Stability | Reference |

|---|---|---|

| Acidic (pH < 3) | Decomposition (N-dealkylation) | |

| Basic (pH > 10) | Stable up to 60°C | |

| Oxidative (H₂O₂) | Partial oxidation of methoxy | |

| Light (UV exposure) | Photodegradation observed |

Hypothetical Pharmacological Profile

Structure-Activity Relationships (SAR)

Comparing this compound to bioactive analogs reveals potential targets:

-

Antimicrobial Activity: The 2,4-dimethoxybenzyl group is present in TBAJ-876, a preclinical antitubercular agent .

-

Neurotransmitter Modulation: Phenethylamine derivatives often interact with serotonin and dopamine receptors.

Predicted ADMET Properties

| Parameter | Value | Rationale |

|---|---|---|

| Absorption (Caco-2) | Moderate (Papp ≈ 15 × 10⁻⁶ cm/s) | High logP enhances permeability |

| Metabolism (CYP450) | CYP3A4 substrate | Methoxy groups resist oxidation |

| Toxicity (hERG IC₅₀) | >10 μM | Lower risk of cardiac arrhythmia |

Applications in Drug Development

Antimicrobial Agents

The structural similarity to bedaquiline analogs suggests potential use against Mycobacterium tuberculosis. Modifying the phenethyl chain could optimize pharmacokinetics .

Central Nervous System (CNS) Therapeutics

The phenethyl moiety aligns with psychoactive amines (e.g., mescaline). Functionalizing the amine with electron-withdrawing groups may reduce hallucinogenic effects while retaining antidepressant activity.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| N-(3,4-Dimethoxybenzyl)-N-ethylamine | 3,4-methoxy substitution | Unknown; suspected CNS activity |

| Bedaquiline | Quinoline core | FDA-approved for tuberculosis |

| 2C-H (Phenethylamine) | Unsubstituted amine | Psychedelic effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume